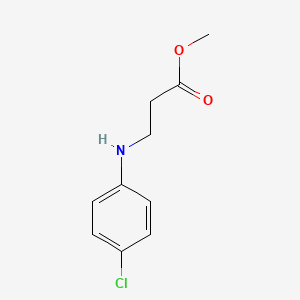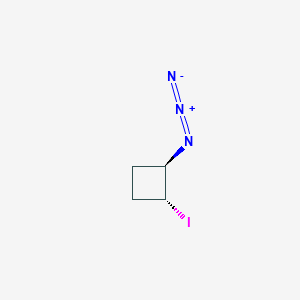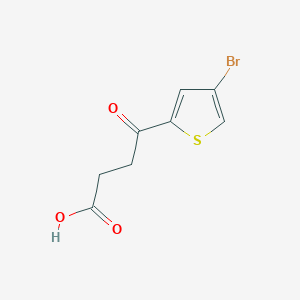![molecular formula C7H12N2O3 B2503537 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2089255-11-6](/img/structure/B2503537.png)
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Mécanisme D'action
Target of Action
The primary target of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .
Mode of Action
The compound acts as a potent covalent inhibitor against KRAS G12C . It binds in the switch-II pocket of KRAS G12C, thereby inhibiting its activity . The interaction of the compound with its target leads to changes in the protein’s function, affecting cellular proliferation and differentiation .
Biochemical Pathways
The exact biochemical pathways affected by 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3It is known that the compound’s inhibition of kras g12c disrupts the normal functioning of this protein, which plays a crucial role in several cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3One derivative of the compound has been shown to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of KRAS G12C by this compound leads to a decrease in cellular proliferation and differentiation . This can have a significant impact on the growth and development of cells, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors under controlled conditions to form the spirocyclic structure. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic oxetanes, which can then be further modified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but a different ring size.
7-azaspiro[3.5]nonan-2-one: A related compound with a different functional group at the spiro center.
Uniqueness
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
6-(hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-1-5-6(11)8-2-7(9-5)3-12-4-7/h5,9-10H,1-4H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDBPWWHJJOHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC2)NC(C(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)




![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)


![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![1,7-dimethyl-3-(prop-2-en-1-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503476.png)
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
